molecular formula C22H17Cl2N3O3 B11556544 2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide

Cat. No.: B11556544
M. Wt: 442.3 g/mol
InChI Key: LDBBNCWIRJFNDZ-DHRITJCHSA-N
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Description

N-(4-CHLOROPHENYL)-1-{N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1-{N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1-{N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-1-{N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1-{N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)formamide
  • 4-Chlorophenyl isocyanate
  • 4-Chlorobenzaldehyde

Uniqueness

N-(4-CHLOROPHENYL)-1-{N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its complex structure, which imparts specific reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C22H17Cl2N3O3/c23-17-7-5-15(6-8-17)14-30-20-4-2-1-3-16(20)13-25-27-22(29)21(28)26-19-11-9-18(24)10-12-19/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+

InChI Key

LDBBNCWIRJFNDZ-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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